molecular formula C21H29N5O B5518212 4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5518212
M. Wt: 367.5 g/mol
InChI Key: TVXBZMPELWDNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23721057 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This method, owing to its simplicity, effectiveness, and low cost, shows promise for quality control of IM (Lei Ye et al., 2012).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Research into novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds in medical therapy (A. Abu‐Hashem et al., 2020).

Discovery of MGCD0103

MGCD0103, identified as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective histone deacetylase (HDAC) inhibitor with promising anticancer properties, highlighting the importance of chemical compounds in the development of new therapeutic agents (Nancy Z. Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, demonstrates the complexity of drug metabolism in humans, showing primary metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research offers insights into the pharmacokinetics of cancer treatments (Aishen Gong et al., 2010).

Novel Piperidine Derivatives

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown significant anti-acetylcholinesterase activity, demonstrating the therapeutic potential of these compounds in treating diseases like dementia (H. Sugimoto et al., 1990).

Properties

IUPAC Name

4-ethyl-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-3-17-7-9-18(10-8-17)20(27)22-11-12-23-21-24-16(2)15-19(25-21)26-13-5-4-6-14-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXBZMPELWDNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.